molecular formula C24H21N7O2S B11659881 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11659881
M. Wt: 471.5 g/mol
InChI Key: HCFRHZLUCSABFQ-UHFFFAOYSA-N
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Description

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with appropriate reagents to form the final triazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMSO, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or triazine rings.

Scientific Research Applications

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may also interact with biological molecules, contributing to the compound’s overall effect. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzimidazole moiety with a triazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C24H21N7O2S

Molecular Weight

471.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21N7O2S/c1-32-17-11-7-15(8-12-17)25-21-29-22(26-16-9-13-18(33-2)14-10-16)31-24(30-21)34-23-27-19-5-3-4-6-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31)

InChI Key

HCFRHZLUCSABFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)OC

Origin of Product

United States

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